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Compound of Interest

Compound Name: 1,4-Dibromo-2,3-dimethylbenzene

Cat. No.: B1631555 Get Quote

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 1,4-Dibromo-2,3-
dimethylbenzene

Abstract
This technical guide provides a comprehensive overview of 1,4-dibromo-2,3-
dimethylbenzene (CAS No. 75024-22-5), a key aromatic building block in synthetic chemistry.

Designed for researchers, scientists, and drug development professionals, this document

delves into the molecule's physicochemical properties, provides a detailed, field-proven

synthesis protocol, and explores its structural characterization through theoretical

spectroscopic analysis. Furthermore, we examine its reactivity, focusing on its significant

potential as a substrate in palladium-catalyzed cross-coupling reactions. Safety protocols and

handling guidelines are also presented to ensure its effective and safe utilization in a laboratory

setting.

Molecular Structure and Physicochemical
Properties
1,4-Dibromo-2,3-dimethylbenzene is a symmetrically substituted aromatic compound. The

benzene ring is substituted with two bromine atoms at the para positions (1 and 4) and two

adjacent (ortho) methyl groups at positions 2 and 3. This specific arrangement of substituents

dictates its chemical reactivity and physical properties. Due to the molecule's C2v symmetry,

certain pairs of atoms are chemically equivalent, which simplifies its spectroscopic signatures.

The core structural and physical data for this compound are summarized below.
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Property Value Source(s)

CAS Number 75024-22-5

Molecular Formula C₈H₈Br₂

Molecular Weight 263.96 g/mol

Physical Form White to Yellow Solid [1]

Melting Point 42-46 °C

Boiling Point 118-121 °C (at 15 mmHg)

Density ~1.71 g/cm³ [2]
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Synthesis and Purification
The synthesis of 1,4-dibromo-2,3-dimethylbenzene is reliably achieved via a modified

Sandmeyer-type reaction, starting from 4-bromo-2,3-dimethylaniline. This method offers a high-

yield pathway to the desired product.

Causality of Experimental Design
The chosen synthetic route leverages the transformation of an aromatic amine into a diazonium

salt, which is subsequently displaced by a bromine atom.

Starting Material: 4-bromo-2,3-dimethylaniline is an ideal precursor as it already contains

three of the four desired substituents in the correct orientation.

Diazotization: Tert-butyl nitrite (tBuONO) is used as the diazotizing agent. It serves as a

convenient and efficient source of the nitrosonium ion (NO⁺) in an organic solvent

(acetonitrile), which is necessary to convert the primary amine (-NH₂) into the diazonium salt

(-N₂⁺).

Bromination: Copper(II) bromide (CuBr₂) acts as the source of the bromide nucleophile that

displaces the dinitrogen gas from the diazonium intermediate. This is a classic Sandmeyer-
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type transformation, known for its efficiency in installing halogens onto an aromatic ring.[1]

Synthesis Workflow Diagram

Step 1: Free Base Preparation Step 2: Diazotization & Bromination

Step 3: Work-up & Purification

4-Bromo-2,3-dimethylaniline
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Suspend in Et2O

Add Na2CO3 / H2O
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4-Bromo-2,3-dimethylaniline
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Dissolve Free Base
in MeCN

Add amine solution to
CuBr2/tBuONO solution

Prepare solution of
CuBr2 and tBuONO in MeCN

Stir at RT, then heat to 82°C

Reaction Mixture

Cool to RT

Dilute with Ethyl Acetate

Wash with Brine

Dry (MgSO4) & Evaporate

1,4-Dibromo-2,3-dimethylbenzene
(Final Product)
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Caption: Workflow for the synthesis of 1,4-dibromo-2,3-dimethylbenzene.

Detailed Experimental Protocol
This protocol is adapted from a reported synthesis.[1]

Preparation of the Free Base: a. Suspend 4-bromo-2,3-dimethylaniline hydrobromide (8.69

g, 43.5 mmol) in diethyl ether (Et₂O, 20 mL). b. Add a solution of sodium carbonate (Na₂CO₃,

5 g, 50 mmol) in water (H₂O, 5 mL). c. Stir the biphasic mixture vigorously until the starting

material is consumed. d. Filter the mixture and evaporate the ether from the organic phase to

yield the free base, 4-bromo-2,3-dimethylaniline.

Diazotization and Bromination: a. In a separate flask, prepare a solution of copper(II)

bromide (CuBr₂, 9.71 g, 43.5 mmol) and tert-butyl nitrite (tBuONO, 5.68 mL, 47.8 mmol) in

acetonitrile (MeCN, 200 mL). b. Dissolve the free base from step 1 in acetonitrile (100 mL).

c. Add the amine solution to the CuBr₂/tBuONO solution. d. Stir the reaction mixture at room

temperature for 16 hours, followed by heating at 82 °C for 4 hours.

Work-up and Isolation: a. After the reaction is complete, cool the mixture to room

temperature. b. Dilute the mixture with ethyl acetate (AcOEt, 200 mL). c. Wash the organic

layer sequentially with brine (2 x 100 mL). d. Dry the organic phase over anhydrous

magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to

afford the target product, 1,4-dibromo-2,3-dimethylbenzene, typically in high yield (~85%).

[1]

Spectroscopic and Structural Characterization
While specific, published spectra for 1,4-dibromo-2,3-dimethylbenzene are not readily

available in public databases, its structure can be confidently predicted based on fundamental

spectroscopic principles and comparison with closely related isomers.[3][4][5]

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.
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Aromatic Protons (H-5, H-6): The two protons on the aromatic ring are chemically equivalent.

They are expected to appear as a single peak (singlet). The electron-withdrawing effect of

the adjacent bromine atoms would shift this signal downfield to approximately δ 7.20-7.40

ppm.

Methyl Protons (2-CH₃, 3-CH₃): The two methyl groups are also chemically equivalent. They

should produce a sharp singlet corresponding to six protons. This signal would appear in the

typical alkyl-aromatic region, estimated at δ 2.30-2.50 ppm.

¹³C NMR Spectroscopy (Predicted)
Due to symmetry, the eight carbon atoms will give rise to only four distinct signals in the ¹³C

NMR spectrum.

Methyl Carbons (C-2', C-3'): A single signal for the two equivalent methyl groups is expected

in the aliphatic region, around δ 20-23 ppm.[5]

Bromo-substituted Carbons (C-1, C-4): The two carbons directly attached to bromine atoms

will be deshielded and appear as a single peak around δ 120-125 ppm.

Methyl-substituted Carbons (C-2, C-3): The two carbons bearing methyl groups are expected

to resonate further downfield due to substitution, likely in the δ 135-140 ppm range.[5]

Proton-bearing Carbons (C-5, C-6): The two carbons attached to hydrogen atoms will appear

as a single signal, typically around δ 130-133 ppm.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorptions for its functional groups.

Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in

the 3030-3080 cm⁻¹ region.

Aliphatic C-H Stretch: A stronger set of bands will appear just below 3000 cm⁻¹, in the 2850-

2975 cm⁻¹ range, corresponding to the methyl groups.

Aromatic C=C Stretch: One or two medium-intensity peaks are expected in the 1450-1600

cm⁻¹ region, characteristic of the benzene ring.
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C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹, is

indicative of the carbon-bromine bond.[6]

Mass Spectrometry (MS) (Predicted)
Electron Ionization (EI) Mass Spectrometry would reveal key structural information.

Molecular Ion (M⁺): The most telling feature would be the molecular ion cluster. Due to the

two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the M⁺

peak will appear as a triplet of peaks at m/z 262, 264, and 266 with a characteristic intensity

ratio of approximately 1:2:1.[7]

Key Fragments:

[M-Br]⁺: Loss of a single bromine atom would result in a prominent fragment ion cluster

around m/z 183 and 185 (ratio ~1:1).

[M-CH₃]⁺: Loss of a methyl group (15 Da) would produce a fragment ion cluster at m/z

247, 249, and 251 (ratio ~1:2:1).[8]

Crystal Structure
Specific crystallographic data for 1,4-dibromo-2,3-dimethylbenzene is not currently available

in open-access databases. However, based on studies of similar dibrominated aromatic

compounds, its solid-state packing would be governed by a combination of weak intermolecular

forces. These likely include C–H···Br hydrogen bonds and potentially Br···Br halogen

interactions or C–Br···π(arene) interactions, which are known to play significant roles in the

crystal lattices of related molecules.[9][10]

Reactivity and Synthetic Applications
1,4-Dibromo-2,3-dimethylbenzene is a valuable intermediate for constructing more complex

molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions.

The two bromine atoms serve as versatile handles for forming new carbon-carbon or carbon-

heteroatom bonds.

Suzuki-Miyaura Cross-Coupling
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The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an

organoboron reagent (like a boronic acid) with an organohalide.[11] 1,4-Dibromo-2,3-
dimethylbenzene is an excellent substrate for this reaction.

Mechanism Insight: The reaction proceeds via a catalytic cycle involving a palladium(0)

species. The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex,

(2) Transmetalation where the organic group from the boron reagent is transferred to the

palladium center (this step is facilitated by a base), and (3) Reductive Elimination to form the

new C-C bond and regenerate the Pd(0) catalyst.[12]

Synthetic Utility: By employing one or two equivalents of a boronic acid, chemists can

achieve selective mono- or di-arylation, leading to the synthesis of complex biaryl and

terphenyl structures. The slightly different electronic environments of the two bromine atoms

(due to the adjacent methyl groups) could potentially be exploited for regioselective

couplings under carefully controlled conditions.[13]

Suzuki Catalytic Cycle

Pd(0)L2 Ar-Pd(II)(L2)-Br

 Oxidative Addition
 (+ Ar-Br)

Ar-R'

Ar-Pd(II)(L2)-R'

 Transmetalation
 (+ R'-B(OH)2, Base)

 Reductive Elimination

 Product
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling
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The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide

and a terminal alkyne, providing access to arylalkynes.[14]

Mechanism Insight: This reaction is unique in that it typically employs a dual-catalyst system:

a palladium complex and a copper(I) co-catalyst.[15] The palladium catalyst undergoes a

cycle similar to the Suzuki reaction. The copper(I) salt reacts with the terminal alkyne in the

presence of a base to form a copper(I) acetylide intermediate. This species then undergoes

transmetalation with the palladium complex, facilitating the coupling.

Synthetic Utility: 1,4-Dibromo-2,3-dimethylbenzene can be coupled with various terminal

alkynes to produce mono- or di-alkynylated products. These products are valuable

precursors for conjugated polymers, organic electronics, and complex pharmaceutical

intermediates. Site-selectivity can often be achieved in similar systems, favoring reaction at

the sterically less hindered or more electronically activated position.[16]

Palladium Cycle

Copper Cycle

Pd(0)L2

Ar-Pd(II)(L2)-Br

Oxidative Addition
(Ar-Br)

Ar-Pd(II)(L2)-C≡CR'

Transmetalation
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Caption: Interlocking catalytic cycles of the Sonogashira cross-coupling reaction.

Safety and Handling
Proper handling of 1,4-dibromo-2,3-dimethylbenzene is essential for laboratory safety.

Hazard Identification: The compound is classified as harmful and an irritant.

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area

(fume hood).

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room

temperature.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.

Conclusion
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1,4-Dibromo-2,3-dimethylbenzene is a structurally well-defined and synthetically valuable

aromatic compound. Its symmetrical nature simplifies its characterization, while its two bromine

substituents provide dual reaction sites for advanced molecular construction. Its primary utility

lies in its role as a scaffold in palladium-catalyzed cross-coupling reactions, enabling the

synthesis of a wide array of complex organic molecules. Adherence to established synthesis

and safety protocols will allow researchers to fully and safely leverage the synthetic potential of

this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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